2-chloro-N-({8-hydroxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-yl}methyl)acetamide
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Overview
Description
2-chloro-N-({8-hydroxypentacyclo[5.4.0.0{2,6}.0{3,10}0^{5,9}]undecan-8-yl}methyl)acetamide is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-({8-hydroxypentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecan-8-yl}methyl)acetamide typically involves multiple steps. The starting material, pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane, is synthesized through a series of reactions including Diels-Alder cycloaddition, [2+2] cycloaddition, and reduction reactions . The final step involves the chlorination and acetamidation of the hydroxyl group to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-({8-hydroxypentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecan-8-yl}methyl)acetamide can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the chlorine atom can produce a variety of substituted acetamides.
Scientific Research Applications
2-chloro-N-({8-hydroxypentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecan-8-yl}methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of high-energy materials and specialized polymers
Mechanism of Action
The mechanism of action of 2-chloro-N-({8-hydroxypentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecan-8-yl}methyl)acetamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane : The parent compound, used as a precursor in the synthesis.
- 2-chloro-N,N-diethylacetamide : A structurally similar compound with different substituents .
Uniqueness
2-chloro-N-({8-hydroxypentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecan-8-yl}methyl)acetamide is unique due to its pentacyclic structure and the presence of both hydroxyl and chloroacetamide functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C14H18ClNO2 |
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Molecular Weight |
267.75 g/mol |
IUPAC Name |
2-chloro-N-[(8-hydroxy-8-pentacyclo[5.4.0.02,6.03,10.05,9]undecanyl)methyl]acetamide |
InChI |
InChI=1S/C14H18ClNO2/c15-3-9(17)16-4-14(18)12-6-2-7-10-5(6)1-8(12)11(10)13(7)14/h5-8,10-13,18H,1-4H2,(H,16,17) |
InChI Key |
CEJMEIFBVSWQSN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3CC4C2C5C1C3C(C45)(CNC(=O)CCl)O |
Origin of Product |
United States |
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